molecular formula C9H16O2 B8745710 Methylcyclohexyl acetate CAS No. 30232-11-2

Methylcyclohexyl acetate

Cat. No.: B8745710
CAS No.: 30232-11-2
M. Wt: 156.22 g/mol
InChI Key: VVDZWMOQABVVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylcyclohexyl acetate is a natural product found in Trigonella foenum-graecum with data available.

Properties

CAS No.

30232-11-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(1-methylcyclohexyl) acetate

InChI

InChI=1S/C9H16O2/c1-8(10)11-9(2)6-4-3-5-7-9/h3-7H2,1-2H3

InChI Key

VVDZWMOQABVVHC-UHFFFAOYSA-N

SMILES

CC(=O)OC1(CCCCC1)C

Canonical SMILES

CC(=O)OC1(CCCCC1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure given in a product publication, "POLYDMAP(tm) POLYMER, A Guide to Its Successful Use", Reilly Industries, 1990, for testing the activity of polystyrene bound BMAP, was followed. A sample (7.0 gm) of the above silica bound catalyst was mixed with 8.2 gm (0.07 mol) 1-methylcyclohexanol. To this suspension was added 11.6 gm (0.12 mol) triethylamine and 12.8 gm (0.13 mol) acetic anhydride. The mixture was heated at reflux for 5 hours, then filtered to remove the catalyst. The catalyst was washed with 50 ml dichloromethane. The combined filtrate and washes were treated with three 50 ml portions of 9% aqueous HCl, then with three 50 ml portions of saturated aqueous sodium bicarbonate. The organic layer was then dried over anhydrous magnesium sulfate, filtered and the volatile components were removed using a rotary evaporator. The crude product was purified by vacuum distillation through a short Vigreux column. Analysis of the distilled fractions by vapor phase chromatography showed that the desired 1-methylcyclohexyl acetate was obtained in 90 % yield.
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
Quantity
12.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methylcyclohexyl acetate
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Methylcyclohexyl acetate

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